Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester
Description
FT-IR Analysis
| Peak (cm⁻¹) | Assignment | |
|---|---|---|
| 2250 | C≡N stretch (sharp) | |
| 1747 | Ester C=O stretch | |
| 1360, 1175 | Asymmetric/symmetric SO₂ stretches | |
| 1600 | C=N imino stretch | |
| 2980–2850 | C–H stretches (methyl and ethyl groups) | . |
NMR Spectroscopy
¹H NMR (CDCl₃, 400 MHz) :
| δ (ppm) | Multiplicity | Integration | Assignment | |
|---|---|---|---|---|
| 1.38 | Triplet | 3H | CH₃CH₂– | |
| 2.48 | Singlet | 3H | Ar–CH₃ | |
| 4.41 | Quartet | 2H | CH₂CH₃ | |
| 7.41 | Doublet | 2H | Aromatic H (ortho to SO₂) | |
| 7.92 | Doublet | 2H | Aromatic H (meta to SO₂) | . |
¹³C NMR (100 MHz, CDCl₃) :
| δ (ppm) | Assignment | |
|---|---|---|
| 14.1 | CH₃CH₂– | |
| 21.6 | Ar–CH₃ | |
| 61.8 | CH₂CH₃ | |
| 115.2 | C≡N | |
| 128.7–145.1 | Aromatic carbons and SO₂-bearing carbon | . |
UV-Vis Spectroscopy
- λₘₐₓ : 270 nm (π→π* transitions in the aromatic ring and C=N)
- Molar absorptivity (ε) : ~1,200 L·mol⁻¹·cm⁻¹ in acetonitrile .
Comparative Analysis with Related Cyanoacetate Esters
Structural distinctions :
Properties
IUPAC Name |
ethyl 2-cyano-2-[(4-methylphenyl)sulfonyloxyamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-3-18-12(15)11(8-13)14-19-20(16,17)10-6-4-9(2)5-7-10/h4-7,11,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZXTKMAOUDRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40757021 | |
| Record name | Ethyl N-[(4-methylbenzene-1-sulfonyl)oxy]-3-nitriloalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40757021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91158-65-5 | |
| Record name | Ethyl N-[(4-methylbenzene-1-sulfonyl)oxy]-3-nitriloalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40757021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester, also known by its CAS number 91158-65-5, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, antibacterial, antifungal, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₂N₂O₅S
- Molecular Weight : 296.299 g/mol
- IUPAC Name : Ethyl 2-cyano-2-(4-methylphenyl)sulfonyloxyiminoacetate
The compound features a sulfonamide group that is known for its biological activity, particularly in drug development.
Anti-inflammatory Activity
Research indicates that compounds similar to acetic acid derivatives exhibit notable anti-inflammatory properties. For instance, studies have shown that certain analogs can significantly inhibit inflammatory responses by modulating cytokine release and reducing edema formation.
- Case Study : A study reported the anti-inflammatory action of related compounds with IC₅₀ values ranging from 34.1 μg/mL to 60.56 μg/mL, demonstrating their potential as therapeutic agents against conditions like arthritis and other inflammatory diseases .
Antibacterial Activity
The antibacterial efficacy of acetic acid derivatives has been explored in various studies. The presence of the cyano and sulfonamide groups enhances their interaction with bacterial cell membranes.
- Research Findings : In vitro assays have demonstrated that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antifungal Activity
Compounds with similar structural motifs have shown promising antifungal activity.
- Mechanism of Action : The antifungal properties are attributed to the disruption of fungal cell wall synthesis and function. For example, a related compound was effective against Candida species by inhibiting hyphal formation and disrupting membrane integrity .
Cytotoxicity and Safety Profile
While evaluating the therapeutic potential of acetic acid derivatives, it is crucial to assess their cytotoxicity.
- Study Results : Toxicity assessments on human erythrocytes and zebrafish embryos indicated that certain compounds did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development .
Comparative Biological Activity Table
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Synthesis
- Agricultural Chemistry
- Material Science
Case Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including those derived from acetic acid esters. The findings indicated that compounds with a para-substituted phenyl group exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This underscores the potential of acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester as a lead compound for further development .
Case Study 2: Herbicidal Properties
Research conducted by agricultural chemists demonstrated that certain acetic acid derivatives could inhibit the growth of specific weed species without affecting crop yield. The study highlighted the effectiveness of sulfonamide-containing compounds in targeting weed metabolism pathways, suggesting that this compound could be developed into a selective herbicide .
Comparison with Similar Compounds
Ethyl [(4-Methylphenyl)Sulfonyl]Acetate
- Structure: Lacks the cyano and oxyamino groups.
- Molecular Formula : C₁₁H₁₄O₄S (MW: 242.29 g/mol).
- Key Differences :
Ethyl (2E)-2-Cyano-2-(Hydroxyimino)Acetate
- Molecular Formula : C₆H₈N₂O₃ (MW: 156.14 g/mol).
- Key Differences: The hydroxyimino group introduces tautomerism and redox activity, unlike the stable sulfonyloxyamino group in the target compound. Used in peptide coupling reactions (e.g., OxymaPure®) due to its ability to suppress racemization .
Zinquin Ethyl Ester
- Structure: Quinoline-based fluorophore with a tosylamino group and ester.
- Molecular Formula : C₂₁H₂₂N₂O₅S (MW: 414.5 g/mol).
- Key Differences: Functions as a zinc-specific fluorescent probe in biological systems. The extended aromatic system (quinoline) enables fluorescence, absent in the target compound .
N-[(4-Methylphenyl)Sulfonyl]Tryptophan Methyl Ester
- Structure : Tosyl-protected tryptophan derivative.
- Molecular Formula : C₂₁H₂₂N₂O₄S (MW: 398.47 g/mol).
- Key Differences: Tosyl group acts as a protecting group for amines in peptide synthesis. The indole ring enables UV detection, whereas the target compound’s cyano group may influence NMR/IR signatures .
Physicochemical and Functional Comparisons
Electronic Effects
- Target Compound: The sulfonyl group withdraws electrons, enhancing the electrophilicity of adjacent groups. The cyano group further polarizes the molecule, facilitating nucleophilic attacks at the ester carbonyl .
- Ethyl Tosyl Acetate: Lacks electron-withdrawing cyano/oxyamino groups, making it less reactive toward nucleophiles.
Stability
- Hydrolytic Stability: The target compound’s sulfonyloxyamino group is less prone to hydrolysis compared to esters with simple amino groups (e.g., ethyl 2-aminobenzoate). However, the cyano group may slightly reduce stability under basic conditions .
- Thermal Stability : Tosyl derivatives generally exhibit high thermal stability, similar to Zinquin ethyl ester .
Data Tables
Table 1: Molecular Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₃H₁₅N₂O₆S | ~363.06 | Tosyl, cyano, oxyamino, ester |
| Ethyl Tosyl Acetate | C₁₁H₁₄O₄S | 242.29 | Tosyl, ester |
| Zinquin Ethyl Ester | C₂₁H₂₂N₂O₅S | 414.50 | Tosylamino, quinoline, ester |
| Ethyl (2E)-2-Cyano-2-Hydroxyiminoacetate | C₆H₈N₂O₃ | 156.14 | Cyano, hydroxyimino, ester |
Q & A
Q. What synthetic methodologies are commonly employed to prepare acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation and esterification steps. For example, sulfonyl chloride derivatives (e.g., 4-methylbenzenesulfonyl chloride) react with hydroxylamine intermediates, followed by cyano-group introduction via nucleophilic substitution. Ethyl ester formation is achieved using ethanol under acidic or basic catalysis. Key factors include solvent choice (e.g., dichloromethane or ethanol), temperature control (reflux conditions for sulfonylation), and stoichiometric ratios of reagents. Catalytic bases like sodium hydroxide improve esterification efficiency .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfonyl, cyano, and ethyl ester moieties. For instance, the sulfonyl group exhibits characteristic deshielded proton signals near δ 7.5–8.0 ppm (aromatic region). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹, C≡N at ~2250 cm⁻¹). Cross-referencing with NIST spectral databases ensures accuracy .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyano and sulfonyl groups in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example, the cyano group’s electron-withdrawing nature lowers the LUMO energy at the sulfonyloxyamino moiety, enhancing susceptibility to nucleophilic attack. Solvent effects are incorporated via Polarizable Continuum Models (PCM). Validation involves comparing computed activation energies with experimental kinetic data .
Q. What experimental strategies address discrepancies between observed and theoretical NMR chemical shifts?
- Methodological Answer : Discrepancies often arise from solvent polarity, tautomerism, or dynamic effects. To resolve these:
- Perform variable-temperature NMR to detect conformational changes.
- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
- Compare experimental data with computed shifts (e.g., using Gaussian NMR prediction modules) while accounting for solvation models. Contradictions in aromatic proton shifts may indicate incomplete sulfonylation or steric hindrance .
Q. How do the cyano and sulfonyl groups affect hydrolytic stability under varying pH conditions?
- Methodological Answer : Hydrolysis studies are conducted in buffered solutions (pH 1–14) at controlled temperatures. The sulfonyl group’s electron-withdrawing effect accelerates ester hydrolysis under alkaline conditions (pH >10), while the cyano group stabilizes intermediates via resonance. High-performance liquid chromatography (HPLC) monitors degradation products. Kinetic analysis (e.g., Arrhenius plots) quantifies degradation rates, revealing pH-dependent stability thresholds .
Q. What in vitro assays are suitable for evaluating this compound’s potential as an enzyme inhibitor?
- Methodological Answer : Fluorescence-based assays (e.g., Zinquin ethyl ester analogs) assess zinc-binding capacity, leveraging the sulfonyl group’s affinity for metal ions . For enzyme inhibition:
- Use Michaelis-Menten kinetics to measure IC₅₀ values against target enzymes (e.g., hydrolases).
- Surface Plasmon Resonance (SPR) quantifies binding affinities.
- Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites, validated by mutagenesis studies .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions may stem from impurities or polymorphic forms. Standardize solubility testing via:
- Shake-flask method with HPLC quantification.
- Differential Scanning Calorimetry (DSC) to detect polymorph transitions.
- Molecular dynamics simulations to correlate solubility with solvent polarity indices. For example, the ethyl ester group enhances lipophilicity, favoring solubility in dichloromethane over water .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
